2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride
Description
The compound 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride is a structurally complex molecule characterized by:
- Two 3,3-dimethylindol-1-ium moieties linked via a conjugated penta-2,4-dienylidene bridge.
- A polyethylene glycol (PEG)-like ethoxy chain (2-(2-(2-methoxyethoxy)ethoxy)ethoxy) attached to one indolium ring.
- A terminal ethanamine group protonated as a chloride salt.
Properties
Molecular Formula |
C42H62ClN3O7 |
|---|---|
Molecular Weight |
756.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride |
InChI |
InChI=1S/C42H62N3O7.ClH/c1-41(2)35-13-9-11-15-37(35)44(20-23-48-28-31-51-30-27-47-22-19-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)45(40)21-24-49-29-32-52-34-33-50-26-25-46-5;/h6-18H,19-34,43H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CMUSUVZYCKASCY-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, primarily focusing on the formation of the indolium core and the attachment of the ethoxy chains. The general synthetic route includes:
Formation of the Indolium Core: This step involves the reaction of 3,3-dimethylindole with appropriate reagents to form the indolium ion.
Attachment of Ethoxy Chains: The ethoxy chains are introduced through nucleophilic substitution reactions, where ethoxy groups are attached to the indolium core.
Final Assembly: The final step involves the coupling of the indolium core with the ethoxy chains to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions would be optimized to maximize yield and purity, involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy chains, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the indolium core, potentially converting it to a more reduced form.
Substitution: The ethoxy chains can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced indolium derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural characteristics which may allow it to interact with biological targets effectively.
Case Study:
Research indicates that derivatives of indole compounds can act as inhibitors for various kinases involved in inflammatory pathways. The specific structure of this compound suggests it may have similar inhibitory effects on IRAK kinases, which are implicated in autoimmune diseases and inflammatory responses .
Nanotechnology
Due to its unique molecular architecture, the compound can be utilized in the development of nanomaterials. Its ability to form stable complexes with metals or other nanoparticles positions it as a candidate for creating novel drug delivery systems.
Case Study:
A study demonstrated the use of indole-based compounds in forming stable nanoparticles that can encapsulate drugs for targeted delivery. The incorporation of this specific compound could enhance the stability and efficacy of such systems .
Materials Science
The ether groups within the compound provide potential for applications in polymer chemistry. It can be used to create surfactants or emulsifiers for various industrial applications.
Case Study:
Research into polyether compounds has shown their effectiveness in improving the mechanical properties of polymers. This compound could be explored for enhancing the flexibility and durability of polymer matrices .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The indolium core can interact with nucleic acids and proteins, potentially disrupting their normal function. The ethoxy chains enhance solubility and facilitate transport across biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with PEG-like Chains
(a) 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine (mTEG-amine)
- Structure : Shorter ethoxy chain (3 ethoxy units) with a terminal primary amine.
- Synthesis : Prepared via nucleophilic substitution or esterification reactions (e.g., Appel reaction) .
- Applications : Used as a hydrophilic modifier in polymer-drug conjugates for enhanced aqueous solubility .
- Key Difference : Lacks the indolium-dienyl core, limiting optical/electronic functionality.
(b) m-PEG9-amine (2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine)
- Structure : Longer PEG chain (9 ethoxy units) with a terminal amine.
- Properties : Higher hydrophilicity (logP ≈ -1.5) compared to the target compound.
- Applications : Used in PROTACs and antibody-drug conjugates (ADCs) for bioconjugation .
- Key Difference: No aromatic or charged moieties, reducing stability in acidic environments.
Indolium-Based Compounds
(a) 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone
- Structure : Indole core with a methoxyethyl group and chloro-ketone substituent.
- Applications : Intermediate in synthesizing fluorescent dyes or pharmaceuticals.
- Key Difference : Absence of conjugated dienyl bridge and PEG chain, limiting solubility and electronic properties .
(b) HL5 (6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylic acid)
Ethoxy Chain-Containing Precursors
(a) 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane
Physicochemical and Functional Comparisons
Biological Activity
The compound 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structural complexity can be summarized as follows:
- Molecular Formula : C28H46ClN3O7
- Molecular Weight : Approximately 563.14 g/mol
- IUPAC Name : 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicate that the compound exhibits significant cytotoxic activity, particularly against bladder cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5637 (Bladder) | 15.4 | Induction of G2/M arrest |
| SCaBER (Bladder) | 12.8 | Increased expression of stress-related proteins (e.g., p21/CIP1) |
| MRC-5 (Non-cancerous) | >50 | Minimal effect on viability |
The compound was found to induce cell cycle arrest in a dose-dependent manner and increased the expression of proteins associated with cellular stress responses under hypoxic conditions .
The primary mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, preventing their proliferation.
- Cytokine Modulation : The compound significantly reduces TNF production in activated macrophages, suggesting an anti-inflammatory potential. This effect is particularly pronounced under light-induced activation conditions .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds with structural similarities to the target compound. For instance:
- PEGylated Curcumin Derivatives : A study demonstrated that PEGylated derivatives of curcumin exhibited improved cytotoxicity against bladder cancer cells compared to unmodified curcumin. The incorporation of methoxy groups similar to those present in the target compound was noted to enhance solubility and bioactivity .
Comparative Analysis
A comparative analysis with structurally related compounds reveals insights into the biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
